2-Methyl-4-phenyl-1H-imidazole
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Overview
Description
2-Methyl-4-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-Methyl-4-phenyl-1H-imidazole derivatives have been extensively studied for their potential as corrosion inhibitors in various environments. For instance, an imidazoline derivative, closely related to this compound, demonstrated significant inhibition efficiency for P110 carbon steel in a hydrochloric acid environment. This efficiency was attributed to the compound's ability to adhere to the metal surface, forming a protective layer that reduces corrosion. The compound was found to behave as a mixed-type inhibitor, following the Langmuir adsorption isotherm model, as evidenced by various analytical techniques including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) (Zhang et al., 2015).
Antifungal Activity
The structural analysis of different this compound derivatives revealed a correlation between the electron-donating/withdrawing nature of substituent groups and the compound's antifungal efficacy. Certain derivatives showed significant activity against C. neoformans, suggesting that the strength of intermolecular N-H...N interactions influenced by the substituents plays a crucial role in determining the antifungal potential of these compounds. This insight can guide the design of more effective antifungal agents based on the this compound scaffold (Macías et al., 2018).
Catalytic Properties
This compound derivatives have also been investigated for their catalytic properties, particularly in the hydrolysis of phosphodiester bonds. A study involving two imidazole groups demonstrated their synergistic effect in catalyzing the hydrolysis of a specific phosphodiester compound, offering a simple model for the action mechanism of the phospholipase D superfamily. This research contributes to our understanding of enzymatic processes and the potential for designing biomimetic catalysts based on imidazole structures (Orth et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methyl-5-phenyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMIILSQQVFWKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344047 |
Source
|
Record name | 2-Methyl-4-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13739-48-5 |
Source
|
Record name | 2-Methyl-4-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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